H-Phe(4-I)-OH

Beschreibung

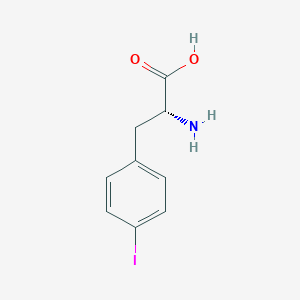

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNQZSRPDOEBMS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62561-75-5 | |

| Record name | 4-Iodo-D-phenylalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 62561-75-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-Phe(4-I)-OH: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 4-Iodo-L-phenylalanine (H-Phe(4-I)-OH). This unnatural amino acid is a critical building block in various research and development applications, particularly in peptide synthesis and the development of therapeutic agents.

Core Chemical Properties

This compound, a derivative of the essential amino acid L-phenylalanine, is distinguished by the presence of an iodine atom at the para position of the phenyl ring. This modification imparts unique chemical properties that are leveraged in various scientific disciplines.

| Property | Value | Citation(s) |

| CAS Number | 24250-85-9 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀INO₂ | [1][2][3][4] |

| Molecular Weight | 291.09 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-3-(4-iodophenyl)propanoic acid | [2] |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | ~240°C (literature) | [3] |

| Solubility | Partly miscible with water. Soluble in DMSO (4.65 mg/mL with sonication and pH adjustment to 6 with 1 M HCl). | [1][3] |

| Optical Rotation | [α]D20 = -6.5 ± 2º (c=2 in 80% AcOH) | [3] |

| Purity | ≥98% (HPLC, Chiral) | [3] |

Chemical Structure

The structure of this compound is fundamental to its function, providing a scaffold for further chemical modifications and incorporation into larger molecules.

| Identifier | String | Citation(s) |

| SMILES | C1=CC(=CC=C1C--INVALID-LINK--N)I | [2] |

| InChI | InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | [2] |

| InChIKey | PZNQZSRPDOEBMS-QMMMGPOBSA-N | [2] |

Experimental Protocols

The following sections detail common experimental procedures involving this compound.

Synthesis of N-Boc-4-iodo-L-phenylalanine

A common procedure for the protection of the amino group of this compound involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O). This is a crucial step for its use in peptide synthesis.

Materials:

-

(S)-4-iodo-L-phenylalanine (this compound)

-

Water

-

Sodium hydroxide (B78521) (NaOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

Procedure:

-

Dissolve (S)-4-iodo-L-phenylalanine in a mixture of 1,4-dioxane and water.[5]

-

Add sodium hydroxide to the solution, which should lead to the solution becoming clear.[5]

-

Cool the reaction mixture to 0-10°C.[5]

-

Add di-tert-butyl dicarbonate to the cooled solution.[5]

-

Allow the reaction to proceed, with the temperature naturally rising to around 30°C, and stir at room temperature for approximately 8 hours.[6]

-

The resulting crude product, (S)-N-Boc-4-iodo-L-phenylalanine, can be dried. Purity can be assessed by HPLC.[5]

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric purity, ensuring the presence of the desired L-enantiomer.[3] Reversed-phase HPLC is also a common method for purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. For example, the ¹H NMR spectrum of (S)-N-Boc-4-iodo-L-phenylalanine in DMSO-d₆ shows characteristic peaks for the aromatic protons, the alpha-hydrogen, the beta-hydrogens, and the Boc protecting group.[5]

-

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound.[3]

Applications in Research and Development

This compound serves as a versatile building block in several areas of chemical and biological research.

Peptide Synthesis

The primary application of this compound is in peptide synthesis. The iodine atom can be used as a handle for further chemical modifications through cross-coupling reactions such as Suzuki and Heck couplings.[7] This allows for the site-specific introduction of various functionalities into peptides. The amino acid is often used in its N-protected form, such as Fmoc-Phe(4-I)-OH or Boc-Phe(4-I)-OH, for solid-phase peptide synthesis.[8]

Synthesis of L-BPA for Boron Neutron Capture Therapy (BNCT)

This compound is a key precursor in the synthesis of 4-borono-L-phenylalanine (L-BPA), a drug used in Boron Neutron Capture Therapy (BNCT) for cancer.[9] The synthesis involves a palladium-catalyzed cross-coupling reaction to replace the iodine atom with a boronic ester group.[9]

Caption: Synthetic pathway from this compound to L-BPA.

Biological Activity

Research has shown that 4-iodo-L-phenylalanine can inhibit protein synthesis in cancer cells.[3] It is suggested that it may interfere with the translation process by binding to the ribosome.[3] This property makes it a compound of interest in the development of novel anti-cancer therapies.

The following diagram illustrates a simplified workflow for investigating the protein synthesis inhibition activity of this compound.

Caption: Experimental workflow for assessing protein synthesis inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. peptide.com [peptide.com]

- 5. EP3321272B1 - Method for preparing l-bpa - Google Patents [patents.google.com]

- 6. CN108484652A - The preparation method of L-BPA - Google Patents [patents.google.com]

- 7. peptide.com [peptide.com]

- 8. Boc-Phe(4-I)-OH ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 4-Iodo-L-phenylalanine: Properties, Applications, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Iodo-L-phenylalanine, a versatile unnatural amino acid with significant applications in biochemical research, drug development, and synthetic chemistry. This document details its physicochemical properties, outlines key experimental protocols for its use, and visualizes relevant biological and chemical processes.

Core Properties of 4-Iodo-L-phenylalanine

4-Iodo-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, where an iodine atom is substituted at the fourth position (para position) of the phenyl ring. This modification introduces unique properties that make it a valuable tool in various scientific disciplines.

| Property | Value | Citations |

| CAS Number | 24250-85-9 | [1][2][3][4] |

| Molecular Weight | 291.09 g/mol | [1][3] |

| Molecular Formula | C₉H₁₀INO₂ | [2][3][4] |

| Synonyms | p-Iodo-L-phenylalanine, (S)-2-Amino-3-(4-iodophenyl)propanoic acid | [2][3] |

| Appearance | White to off-white powder | [2][3] |

| Purity | ≥98% | [2][3] |

| Storage Temperature | -20°C to 8°C | [2][3] |

| Melting Point | Approximately 240 °C | [2] |

| Optical Rotation | [α]D²⁰ = -6.5 ± 2º (c=2 in 80% AcOH) | [2] |

Key Applications in Research and Development

4-Iodo-L-phenylalanine is utilized in a range of applications, primarily leveraging the unique properties of the iodine atom. It serves as a heavy atom for X-ray crystallography, a reactive handle for chemical modifications, and a component of radiolabeled compounds for medical imaging and therapy.

Site-Specific Incorporation into Proteins

A significant application of 4-Iodo-L-phenylalanine is its site-specific incorporation into proteins. This technique allows for the introduction of a unique chemical handle at a defined position within a protein's structure, enabling a variety of downstream applications. The iodine atom can be used as an anomalous scatterer to facilitate protein structure determination by X-ray crystallography.[5] Furthermore, it serves as a reactive site for post-translational modifications, such as the introduction of fluorescent dyes or polyethylene (B3416737) glycol (PEG) chains, through reactions like the Suzuki-Miyaura coupling.[6]

Drug Development and Medical Imaging

Radiolabeled versions of 4-Iodo-L-phenylalanine, particularly with Iodine-123 and Iodine-131, are explored as agents for both the diagnosis and treatment of various cancers, including pancreatic cancer and glioma.[3][7] The rationale behind this application is the increased uptake of amino acids by tumor cells compared to healthy tissues.[3] As a diagnostic tool, [¹²³I]iodo-L-phenylalanine allows for tumor imaging via single-photon emission computed tomography (SPECT).[3] In a therapeutic context, [¹³¹I]iodo-L-phenylalanine delivers targeted radiation to cancer cells, a modality known as endoradiotherapy.[7]

Synthetic Chemistry

In synthetic organic chemistry, 4-Iodo-L-phenylalanine is a valuable building block. The carbon-iodine bond is a key functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[6][8] This allows for the synthesis of complex peptides and other molecules containing biaryl linkages, which are of interest in drug discovery and materials science.[8]

Experimental Protocols

This section provides an overview of key experimental methodologies involving 4-Iodo-L-phenylalanine.

Site-Specific Incorporation of 4-Iodo-L-phenylalanine into Proteins via Amber Codon Suppression

This protocol describes a general method for incorporating 4-Iodo-L-phenylalanine into a target protein at a specific site in an E. coli cell-free translation system using an amber (UAG) stop codon.[5]

Materials:

-

E. coli cell-free translation system

-

Plasmid DNA encoding the target protein with a UAG codon at the desired incorporation site

-

4-Iodo-L-phenylalanine

-

Engineered aminoacyl-tRNA synthetase (aaRS) specific for 4-Iodo-L-phenylalanine

-

Suppressor tRNA with a CUA anticodon (tRNACUA)

-

Other necessary components for in vitro protein synthesis (amino acids, energy source, etc.)

Methodology:

-

Preparation of the Translation System: The E. coli cell-free translation system is prepared according to standard protocols.

-

Addition of Components: The plasmid DNA encoding the target protein, the engineered aaRS, the suppressor tRNACUA, and 4-Iodo-L-phenylalanine are added to the cell-free system. All other canonical amino acids (except tyrosine, if the synthetase is evolved from TyrRS) are also included.

-

In Vitro Translation: The reaction mixture is incubated at the optimal temperature (typically 37°C) to allow for protein synthesis. During translation, when the ribosome encounters the UAG codon, the acylated tRNACUA carrying 4-Iodo-L-phenylalanine is incorporated into the growing polypeptide chain.

-

Purification and Analysis: The synthesized protein is purified using standard chromatography techniques. The successful incorporation of 4-Iodo-L-phenylalanine can be confirmed by mass spectrometry.

Radiosynthesis of 4-[¹³¹I]Iodo-L-phenylalanine

This protocol outlines the preparation of carrier-added 4-[¹³¹I]Iodo-L-phenylalanine for therapeutic applications.[7]

Materials:

-

Sodium [¹³¹I]iodide

-

4-Iodo-L-phenylalanine (non-radioactive)

-

0.05 N NaOH

-

Aqueous Na₂S₂O₅

-

0.1 M H₃PO₄

-

30% HCl

-

L-ascorbic acid

-

Aqueous Cu(II) sulfate (B86663)

-

Reaction vial (e.g., 5-mL conical Reactivial)

-

Nitrogen gas stream

-

Heating apparatus (e.g., heating block at 90°C)

Methodology:

-

Preparation of the Reaction Mixture: A mixture of sodium [¹³¹I]iodide in 0.05 N NaOH and aqueous Na₂S₂O₅ is evaporated to dryness in a reaction vial under a stream of nitrogen at 90°C.

-

Addition of Reagents: To the dried residue, a solution of 4-iodo-L-phenylalanine in 0.1 M H₃PO₄, 30% HCl, L-ascorbic acid, and aqueous Cu(II) sulfate are added.

-

Reaction and Purification: The reaction proceeds to facilitate the isotopic exchange of non-radioactive iodine with ¹³¹I. The resulting 4-[¹³¹I]Iodo-L-phenylalanine is then purified.

-

Formulation for Injection: Immediately before administration, the purified solution is buffered and diluted with 0.9% NaCl to yield an isotonic and injectable radiopharmaceutical.[7]

Suzuki-Miyaura Cross-Coupling of 4-Iodo-L-phenylalanine Peptides

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a peptide containing 4-Iodo-L-phenylalanine with an arylboronic acid on a solid support.[8]

Materials:

-

Resin-bound peptide containing a 4-Iodo-L-phenylalanine residue

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., Na₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., a mixture of DMF/water or dioxane/water)

-

Inert atmosphere (e.g., nitrogen or argon)

Methodology:

-

Resin Swelling: The resin-bound peptide is swelled in the reaction solvent.

-

Reaction Setup: The arylboronic acid, palladium catalyst, and base are added to the swollen resin under an inert atmosphere.

-

Reaction: The reaction mixture is heated (conventional heating or microwave irradiation) until the reaction is complete, as monitored by a suitable method (e.g., HPLC analysis of a cleaved test sample).

-

Washing: The resin is thoroughly washed with the reaction solvent and other appropriate solvents to remove excess reagents and byproducts.

-

Cleavage and Purification: The modified peptide is cleaved from the solid support using a suitable cleavage cocktail. The crude peptide is then purified by preparative HPLC.

Visualizations of Key Processes

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Workflow for site-specific incorporation of 4-Iodo-L-phenylalanine.

Caption: Suzuki-Miyaura cross-coupling with 4-Iodo-L-phenylalanine.

Caption: Application of radiolabeled 4-Iodo-L-phenylalanine in oncology.

References

- 1. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p-[123I]iodo-L-phenylalanine for detection of pancreatic cancer: basic investigations of the uptake characteristics in primary human pancreatic tumour cells and evaluation in in vivo models of human pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Deep Dive into the Solubility of H-Phe(4-I)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 4-Iodo-L-phenylalanine (H-Phe(4-I)-OH), a critical unnatural amino acid in drug development and protein engineering. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document collates available solubility data, details experimental methodologies for its determination, and presents key workflows involving this compound.

Core Topic: Solubility of this compound

4-Iodo-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine. Its unique properties, stemming from the introduction of an iodine atom to the phenyl ring, make it a valuable tool for various biochemical applications, including its use as a precursor in the synthesis of other compounds and for incorporation into proteins to facilitate structural studies.[1] Understanding its solubility in a range of solvents is paramount for its effective use in laboratory and industrial settings.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, reflecting its chemical nature as an amino acid with a large, hydrophobic side chain. While comprehensive quantitative data remains somewhat sparse in publicly available literature, the following table summarizes the known qualitative and quantitative solubility information.

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | 4.65 mg/mL (15.97 mM) | Determined using an ultrasonic bath and pH adjustment to 6 with 1 M HCl. The hygroscopic nature of DMSO can affect solubility. |

| Water | Predicted: 0.274 mg/mL | Generally described as "partly miscible" or "slightly soluble".[2][3][4] |

| Chloroform | Soluble | Qualitative observation.[2] |

| Dichloromethane | Soluble | Qualitative observation.[2] |

| Ethyl Acetate | Soluble | Qualitative observation.[2] |

| Acetone | Soluble | Qualitative observation.[2] |

It is important to note that the solubility of amino acids can be influenced by factors such as temperature, pH, and the presence of other solutes.[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible experimental outcomes. The following are detailed methodologies for key experiments related to solubility assessment.

Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and accurate technique for determining the solubility of a compound in a specific solvent.[6][7]

Principle: A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

This compound

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Analytical balance

-

Evaporating dish

-

Filtration apparatus (e.g., syringe filters)

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature.

-

Filter the withdrawn solution to remove any suspended solid particles.

-

Transfer the clear filtrate to a pre-weighed evaporating dish.

-

Evaporate the solvent in an oven at a temperature below the decomposition point of this compound until a constant weight of the dried solid is achieved.

-

Calculate the solubility in terms of mass per unit volume (e.g., g/L or mg/mL).

UV-Visible Spectroscopy for Solubility Determination

UV-Vis spectroscopy can be an effective method for determining solubility, particularly for compounds that absorb ultraviolet or visible light.[8][9]

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a standard calibration curve.

Apparatus and Materials:

-

This compound

-

Solvent of interest

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-3).

-

Measurement: Withdraw a sample of the clear supernatant, filter it, and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Visualizing Key Processes

To further elucidate the utility of this compound, the following diagrams illustrate its synthesis and its application in protein engineering.

Caption: General Synthesis Workflow for this compound

This compound is a cornerstone of unnatural amino acid incorporation, a powerful technique in protein engineering. This process allows for the site-specific insertion of amino acids with novel functionalities into proteins.[10][11][12]

Caption: Workflow for Site-Specific Incorporation of this compound

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate experimental design and execution, ultimately advancing research and development in the life sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. 4-Iodo-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. jordilabs.com [jordilabs.com]

- 10. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new protein engineering approach combining chemistry and biology, part I; site-specific incorporation of 4-iodo-L-phenylalanine in vitro by using misacylated suppressor tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to H-Phe(4-I)-OH for Researchers and Drug Development Professionals

Introduction: H-Phe(4-I)-OH, also known as 4-Iodo-L-phenylalanine, is a non-canonical amino acid that has garnered significant interest in the fields of protein engineering, structural biology, and targeted therapeutics. Its unique properties, stemming from the presence of an iodine atom on the phenyl ring, allow for novel applications that are not possible with the 20 canonical amino acids. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its primary applications, and visualizations of the key biological and experimental workflows in which it is involved. This document is intended for researchers, scientists, and drug development professionals who are considering the use of this powerful molecular tool.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial suppliers. The quality and purity of the compound can vary between suppliers, so it is crucial to select a source that meets the specific requirements of the intended application. Below is a summary of the key quantitative data from several prominent suppliers.

| Supplier | Purity | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D |

| MedChemExpress | 99.77% | 24250-85-9 | 291.09 | Not specified | Not specified |

| Thermo Scientific | 95% | 24250-85-9 | 291.09 | Not specified | Not specified |

| Sigma-Aldrich | ≥98.0% (TLC) | 24250-85-9 | 291.09 | 255-256 | Not specified |

| Aapptec | Lot-specific | 24250-85-9 | 291.1 | Not specified | Not specified |

| Biosynth | ≥98% (HPLC, Chiral) | 24250-85-9 | 291.10 | ~240 | -6.5 ± 2º (c=2 in 80% AcOH) |

| Chem-Impex | ≥ 98% (HPLC) | 24250-85-9 | 291.1 | ~ 240 | -6.5 ± 2º (c=2 in 80% AcOH) |

Core Applications and Experimental Protocols

The primary applications of this compound revolve around its site-specific incorporation into proteins and its use as a precursor for radiolabeled therapeutics.

Site-Specific Incorporation of this compound into Proteins

The genetic code can be expanded to include unnatural amino acids like this compound. This is typically achieved by repurposing a stop codon (e.g., the amber codon UAG or the opal codon UGA) to encode the unnatural amino acid. This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with the host cell's translational machinery.

This protocol outlines the general steps for incorporating this compound into a target protein at a specific site in E. coli.

-

Plasmid Preparation:

-

Obtain or create a plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

-

Obtain a second plasmid, such as pEVOL or pSUPAR, that expresses an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) that is specific for this compound.

-

-

Transformation:

-

Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the pEVOL/pSUPAR plasmid.

-

Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin (B1664943) and chloramphenicol).

-

Incubate overnight at 37°C.

-

-

Protein Expression:

-

Inoculate a single colony into 20 mL of LB medium containing the selective antibiotics and grow overnight at 37°C with shaking.

-

The next day, inoculate the starter culture into 1 L of fresh LB medium with the same antibiotics.

-

Add this compound to the culture medium to a final concentration of 1-2 mM.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding 1 mM isopropyl-β-D-thiogalactopyranoside (IPTG) and 0.02% L-arabinose (to induce the expression of the aaRS/tRNA pair from the pEVOL plasmid).

-

Continue to incubate the culture overnight at 30°C with shaking.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the target protein from the supernatant using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography) based on the properties of the protein and any purification tags.

-

Cell-free protein synthesis (CFPS) systems offer an alternative for incorporating unnatural amino acids, especially for toxic proteins.[1][2] This protocol describes the use of an E. coli S30 extract-based system.

-

Preparation of S30 Extract:

-

Grow an E. coli strain (e.g., BL21(DE3)) to the mid-log phase (OD600 ≈ 3.0-4.5).

-

Harvest the cells by centrifugation and wash them three times with S30 buffer A (10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)2, 60 mM KOAc, 1 mM DTT).[3]

-

Resuspend the washed cells in S30 buffer B (S30 buffer A with 1 mM DTT) and lyse them using a French press or bead beating.[4]

-

Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.[3][5]

-

Incubate the supernatant with a pre-incubation buffer at 37°C for 80 minutes to degrade endogenous mRNA and DNA.[3][5]

-

Dialyze the extract against S30 buffer B to remove small molecules. The resulting S30 extract can be stored at -80°C.[3][5]

-

-

Cell-Free Protein Synthesis Reaction:

-

Set up the reaction mixture (typically 15-50 µL) containing the following components:

-

S30 extract (25-30% of the final volume)

-

Energy source (e.g., ATP, GTP, creatine (B1669601) phosphate, and creatine kinase)

-

20 canonical amino acids

-

This compound (1-2 mM)

-

The orthogonal tRNA/aaRS pair specific for this compound

-

The DNA template (plasmid or linear PCR product) encoding the target protein with the amber codon

-

Appropriate buffers and salts (e.g., Hepes-KOH, potassium glutamate, ammonium (B1175870) acetate, magnesium acetate).[5]

-

-

Incubate the reaction at 30-37°C for 2-4 hours.

-

-

Analysis and Purification:

-

Analyze the protein expression by SDS-PAGE and Western blotting.

-

Purify the expressed protein using appropriate chromatography methods.

-

Radiolabeling of this compound for Targeted Radiotherapy

The iodine atom in this compound can be replaced with a radioactive isotope, such as 131I, to create a radiopharmaceutical for targeted cancer therapy.[6] 4-[131I]iodo-L-phenylalanine ([131I]IPA) has shown promise in treating gliomas due to its uptake by the L-type amino acid transporter 1 (LAT1), which is overexpressed in these cancer cells.[6]

This protocol is a brief overview of the radiosynthesis of [131I]IPA.

-

Reaction Setup:

-

To a reaction vial, add sodium [131I]iodide in 0.05 N NaOH and an aqueous solution of Na2S2O5.

-

Evaporate the mixture to dryness under a stream of nitrogen at 90°C.

-

-

Radiolabeling Reaction:

-

Add a solution of this compound in 0.1 M H3PO4, 30% HCl, L-ascorbic acid, and aqueous Cu(II) sulfate (B86663) to the dried residue.

-

Heat the reaction mixture for 60 minutes at 165°C.

-

-

Purification:

-

After cooling, dilute the reaction mixture with water.

-

Purify the [131I]IPA using high-performance liquid chromatography (HPLC).

-

The final product should be buffered to a physiological pH and sterile-filtered before use.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the key processes described in this guide.

Caption: Experimental workflow for the in vivo site-specific incorporation of this compound into a target protein in E. coli.

Caption: Signaling pathway of [131I]IPA uptake and its effects in glioma cells via the LAT1 transporter.

References

- 1. mdpi.com [mdpi.com]

- 2. A Simple and Rapid Method for Preparing a Cell-Free Bacterial Lysate for Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.igem.org [static.igem.org]

- 4. Cell-Free Protein Synthesis Using S30 Extracts from Escherichia coli RFzero Strains for Efficient Incorporation of Non-Natural Amino Acids into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chassis/Cell-Free Systems/Homemade E.coli S30/Preparation Protocol - parts.igem.org [parts.igem.org]

- 6. [PDF] The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Safe Handling and Application of H-Phe(4-I)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling precautions, and primary research applications for H-Phe(4-I)-OH (4-Iodo-L-phenylalanine), an unnatural amino acid integral to advanced protein engineering and structural biology.

Section 1: Chemical and Physical Properties

This compound is a derivative of the essential amino acid L-phenylalanine. The introduction of an iodine atom to the phenyl ring provides unique properties that are leveraged in various biochemical and research applications.

| Property | Data | Citation(s) |

| Chemical Name | (S)-2-amino-3-(4-iodophenyl)propanoic acid; 4-Iodo-L-phenylalanine | [1][2] |

| CAS Number | 24250-85-9 | [2][3][4] |

| Molecular Formula | C₉H₁₀INO₂ | [2][3][4] |

| Molecular Weight | 291.09 g/mol | [2][3][4] |

| Appearance | White to off-white powder/solid | [2][3] |

| Melting Point | ~240 °C | [5] |

| Solubility | Partly miscible with water. | [5][6] |

| Storage Temperature | Recommended long-term at 4°C or -20°C, protected from light. | [2][3] |

Section 2: Safety and Hazard Information

There is some discrepancy among suppliers regarding the formal hazard classification of this compound. While some safety data sheets (SDS) indicate no known OSHA hazards, others classify it as a hazardous substance requiring careful handling.[6][7][8] Given this, a conservative approach is recommended, treating the compound with due caution at all times.

Potential Health Effects: [6][7]

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation. Open cuts or abraded skin should not be exposed.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

-

Chronic Effects: There is limited evidence that skin contact may cause a sensitization reaction in some individuals.[6] Cumulative effects may occur after repeated or long-term exposure.[6]

Toxicological Data: Quantitative toxicological data such as LD50 or LC50 values are not available in the reviewed literature.[6][9] The chemical, physical, and toxicological properties have not been thoroughly investigated.

Section 3: Handling and Precautionary Measures

Adherence to standard laboratory safety protocols is essential when working with this compound. The following diagram outlines the logical workflow for safe handling from receipt to disposal.

Personal Protective Equipment (PPE)

A standard PPE ensemble should be worn at all times when handling this compound.

| PPE Item | Specification | Citation(s) |

| Eye Protection | Chemical safety goggles or glasses approved under NIOSH or EN 166 standards. | [2][8][10] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use. | [2][6][10] |

| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved dust respirator is recommended. | [6][8] |

| Skin and Body Protection | Laboratory coat. Wear appropriate protective clothing to prevent skin exposure. | [6][8] |

Spill and Exposure Procedures

Spill Cleanup:

-

Evacuate the area and alert personnel.

-

Wear full PPE, including respiratory protection.

-

Avoid generating dust. Use dry clean-up procedures.

-

Sweep up the spilled solid and place it into a suitable, closed container for disposal.[8][10]

-

Prevent spillage from entering drains or water courses.[7]

First Aid Measures:

| Exposure Route | First Aid Protocol | Citation(s) |

| Inhalation | Move the person to fresh air. If breathing difficulties occur, seek medical attention. | [7][10] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. | [7][9][10] |

| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. | [7][8] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention. | [9][10] |

Section 4: Experimental Applications and Protocols

The primary application of this compound is as an unnatural amino acid for site-specific incorporation into proteins. The heavy iodine atom is particularly useful for X-ray crystallography to aid in structure determination via anomalous dispersion methods.[7] It also serves as a versatile chemical handle for post-translational modifications.[9]

Mechanism of Incorporation: Genetic Code Expansion

This compound is introduced into a protein's primary sequence during translation. This is typically achieved by repurposing a stop codon (e.g., the amber codon TAG or the opal codon UGA) to encode the unnatural amino acid.[3][7] This process requires an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not cross-react with endogenous cellular components.

The following diagram illustrates the general workflow for incorporating this compound into a target protein in a host organism like E. coli.

Sample Experimental Protocol Considerations

While specific protocols are highly dependent on the target protein and expression system, the following provides a generalized methodology based on published research.[3][11]

-

Preparation of Media: Prepare minimal or rich growth media (e.g., LB or M9). Prepare a stock solution of this compound. Note that solubility can be limited; some protocols dissolve similar compounds in dilute acidic or basic solutions before neutralization and addition to the buffered media.[5]

-

Cell Culture: Grow transformed E. coli cells containing the necessary plasmids to a specified optical density (e.g., OD₆₀₀ of 0.6-0.8).

-

Supplementation: Add this compound to the culture medium to a final concentration typically in the millimolar range (e.g., 1-10 mM).

-

Induction: Shortly after adding the unnatural amino acid, induce protein expression with an appropriate agent (e.g., IPTG).

-

Incubation: Continue to incubate the culture, often at a reduced temperature (e.g., 18-25 °C) for several hours to overnight, to allow for protein expression and proper folding.

-

Purification and Analysis: Harvest the cells by centrifugation, lyse them, and purify the target protein using standard chromatographic techniques. Confirm the successful incorporation of this compound via mass spectrometry, which will show a mass shift corresponding to the substitution.

This guide is intended for informational purposes for trained laboratory personnel. Always consult the most recent Safety Data Sheet from your supplier and adhere to all institutional and local safety regulations.

References

- 1. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unnatural amino acid mutagenesis of green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of inhibition of protein synthesis by the proline-rich peptide oncocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. nbinno.com [nbinno.com]

- 10. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

Applications of 4-Iodophenylalanine in Biochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylalanine (4-I-Phe) is a non-canonical amino acid that has emerged as a versatile tool in biochemistry and drug development. Its unique properties, stemming from the presence of a heavy iodine atom on the phenyl ring, enable a wide range of applications, from elucidating protein structure and function to developing novel therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the core applications of 4-I-Phe, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its integration into research and development workflows.

Core Applications of 4-Iodophenylalanine

The primary applications of 4-Iodophenylalanine in biochemistry can be categorized as follows:

-

Protein Engineering and Site-Specific Incorporation: Introducing 4-I-Phe at specific sites in a protein's sequence allows for the precise modification of its properties and the introduction of a unique bio-orthogonal handle.

-

Structural Biology (X-ray Crystallography): The heavy iodine atom serves as an excellent anomalous scatterer, facilitating phase determination in X-ray crystallography through single-wavelength anomalous dispersion (SAD).

-

Biomedical Imaging and Diagnostics: Radiolabeled 4-I-Phe, particularly with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I), is a valuable tracer for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, primarily in oncology.

-

Probing Protein-Protein Interactions: As a photo-crosslinkable amino acid analog, 4-I-Phe can be used to "capture" transient and stable protein-protein interactions upon UV irradiation.

-

Vibrational Spectroscopy (Infrared and Raman): The unique vibrational signature of the carbon-iodine bond can serve as a site-specific probe to investigate local protein environments and dynamics.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of 4-I-Phe can induce chemical shift perturbations, providing insights into protein structure, dynamics, and ligand binding.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data associated with the various applications of 4-Iodophenylalanine.

Table 1: Radiolabeled 4-Iodophenylalanine Uptake and Inhibition

| Radiotracer | Cell Line | Uptake (% of input dose) | Incubation Time (min) | Inhibitor | IC50 (mM) | Reference |

| [¹²⁵I]I-Phe | MCF-7 | 49.0 ± 0.7 | 60 | Phenylalanine | 1.3 | [1] |

| [¹²⁵I]I-Phe | MCF-7 | 49.0 ± 0.7 | 60 | 4-Iodophenylalanine | 1.0 | [1] |

| [¹⁴C]Phe | MCF-7 | 55.9 ± 0.5 | 60 | Phenylalanine | 1.45 | [1] |

| [¹⁴C]Phe | MCF-7 | 55.9 ± 0.5 | 60 | 4-Iodophenylalanine | 2.50 | [1] |

Table 2: Radiosynthesis of 4-Iodophenylalanine Derivatives

| Method | Radiochemical Yield (%) | Reference |

| Two-step synthesis from tin precursor | 91.6 ± 2.7 (radioiodination), 83.7 ± 1.7 (deprotection) | [1] |

| Single-step synthesis from tin precursor | 94.8 ± 3.4 | [1] |

| Isotopic radio-iodination | 88 ± 10 | [2] |

Experimental Protocols

Site-Specific Incorporation of 4-Iodophenylalanine using Cell-Free Protein Synthesis

This protocol describes the incorporation of 4-I-Phe into a target protein at a specific site using an E. coli cell-free protein synthesis system. The method relies on the suppression of a nonsense codon (e.g., amber codon, TAG) by a cognate suppressor tRNA charged with 4-I-Phe.

Materials:

-

E. coli S30 cell extract

-

Plasmid DNA encoding the target protein with a TAG codon at the desired incorporation site

-

Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) specific for 4-I-Phe and its cognate suppressor tRNA (e.g., from Methanocaldococcus jannaschii)[3][4]

-

4-Iodo-L-phenylalanine

-

Amino acids (excluding phenylalanine)

-

ATP, GTP, CTP, UTP

-

Energy regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

-

Buffer components (e.g., HEPES, potassium glutamate, magnesium acetate)

-

T7 RNA polymerase

Procedure:

-

Preparation of the Cell-Free Reaction Mixture:

-

In a microcentrifuge tube on ice, combine the S30 extract, buffer components, amino acids (without phenylalanine), and the energy regenerating system.

-

Add the plasmid DNA for the target protein and the orthogonal aaRS/tRNA pair.

-

Add 4-Iodo-L-phenylalanine to a final concentration of 1-2 mM.

-

Add T7 RNA polymerase.

-

-

Protein Synthesis:

-

Incubate the reaction mixture at 30-37°C for 2-4 hours. The optimal time may need to be determined empirically to maximize yield and minimize misincorporation of natural amino acids.[5]

-

-

Purification of the 4-I-Phe Containing Protein:

-

If the target protein is tagged (e.g., with a His-tag), purify the protein using affinity chromatography (e.g., Ni-NTA).

-

-

Verification of Incorporation:

-

Confirm the incorporation of 4-I-Phe by mass spectrometry (e.g., ESI-MS) of the intact protein or by LC-MS/MS analysis of tryptic digests.[6] The mass of the protein will be increased by the difference in mass between phenylalanine and 4-Iodophenylalanine.

-

Heavy Atom Derivatization for X-ray Crystallography

This protocol outlines a general procedure for using 4-I-Phe as a heavy atom for SAD phasing. This can be achieved by either co-crystallizing the protein with 4-I-Phe or by soaking pre-existing crystals in a solution containing 4-I-Phe.

Materials:

-

Purified protein

-

4-Iodo-L-phenylalanine

-

Crystallization reagents (buffers, precipitants, salts)

-

Cryoprotectant

-

X-ray diffraction equipment (in-house or synchrotron source)

Procedure for Co-crystallization:

-

Complex Formation:

-

Incubate the purified protein with a molar excess of 4-I-Phe (e.g., 5-10 fold) for several hours at 4°C to allow for binding. The optimal ratio and incubation time should be determined empirically.

-

-

Crystallization Screening:

-

Set up crystallization trials using standard vapor diffusion (hanging or sitting drop) or microbatch methods, mixing the protein-ligand complex with various crystallization screens.

-

-

Crystal Harvesting and Data Collection:

Procedure for Soaking:

-

Crystal Growth:

-

Grow crystals of the native protein under optimal conditions.

-

-

Soaking:

-

Prepare a soaking solution containing the crystallization mother liquor supplemented with 1-10 mM 4-I-Phe. The concentration and soaking time (minutes to hours) should be optimized to achieve sufficient occupancy without damaging the crystal.

-

-

Crystal Harvesting and Data Collection:

-

Transfer the soaked crystal to a cryoprotectant solution and flash-cool.

-

Collect a single-wavelength anomalous diffraction dataset as described above.

-

Phase Determination:

-

Use the collected anomalous data to locate the iodine atoms and calculate the initial phases using SAD phasing software (e.g., SHELX, Phenix, SOLVE/RESOLVE).[3][7]

In Vitro Cell Uptake Assay with Radiolabeled 4-Iodophenylalanine

This protocol describes a method to quantify the uptake of radiolabeled 4-I-Phe (e.g., [¹²⁵I]I-Phe) in cultured cells, which is crucial for evaluating its potential as an imaging agent.

Materials:

-

Cultured cells (e.g., MCF-7 breast cancer cells)[1]

-

Radiolabeled 4-Iodophenylalanine (e.g., [¹²⁵I]I-Phe)

-

Cell culture medium and supplements

-

Hank's Balanced Salt Solution (HBSS) or other suitable assay buffer

-

Unlabeled 4-Iodophenylalanine and Phenylalanine (for competition assays)

-

Scintillation counter and scintillation fluid

-

Cell lysis buffer (e.g., 0.5 M NaOH)

Procedure:

-

Cell Seeding:

-

Seed cells in a multi-well plate (e.g., 24-well) and allow them to adhere and grow to a desired confluency (typically 80-90%).

-

-

Uptake Assay:

-

Wash the cells twice with pre-warmed assay buffer.

-

Add the assay buffer containing a known concentration of radiolabeled 4-I-Phe to each well. For competition assays, also add varying concentrations of unlabeled 4-I-Phe or other potential inhibitors.

-

Incubate the plate at 37°C for a specific time period (e.g., 5, 15, 30, 60 minutes).

-

-

Termination of Uptake:

-

Aspirate the radioactive medium and quickly wash the cells three times with ice-cold assay buffer to stop the uptake.

-

-

Cell Lysis and Quantification:

-

Lyse the cells by adding cell lysis buffer to each well.

-

Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of the input dose taken up by the cells. For competition assays, determine the IC50 values of the inhibitors.

-

Mandatory Visualizations

Signaling Pathway: LAT1-Mediated Uptake of 4-Iodophenylalanine

Caption: LAT1-mediated transport of 4-Iodophenylalanine into the cell.

Experimental Workflow: Site-Specific Incorporation of 4-I-Phe

Caption: Workflow for site-specific incorporation of 4-I-Phe.

Logical Relationship: Applications of 4-Iodophenylalanine

Caption: Overview of 4-Iodophenylalanine's biochemical applications.

Conclusion

4-Iodophenylalanine is a powerful and versatile tool with a growing number of applications in biochemistry and drug discovery. Its ability to be site-specifically incorporated into proteins opens up avenues for detailed structural and functional studies that are not possible with natural amino acids. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists looking to leverage the unique properties of 4-I-Phe in their work. As our understanding of protein engineering and chemical biology continues to expand, the utility of 4-Iodophenylalanine is poised to grow even further, promising new insights into complex biological systems and the development of next-generation diagnostics and therapeutics.

References

- 1. people.mbi.ucla.edu [people.mbi.ucla.edu]

- 2. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SAD phasing using iodide ions in a high-throughput structural genomics environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]

- 6. Label-free detection of native proteins by surface-enhanced Raman spectroscopy using iodide-modified nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single-wavelength anomalous diffraction - Wikipedia [en.wikipedia.org]

The Role of p-Iodo-L-phenylalanine in Unnatural Amino Acid Mutagenesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology and drug discovery, enabling the introduction of novel chemical functionalities to probe and engineer protein structure and function. Among the diverse array of UAAs, p-iodo-L-phenylalanine (H-Phe(4-I)-OH) has emerged as a particularly valuable tool. This technical guide provides an in-depth overview of the role of this compound in unnatural amino acid mutagenesis, detailing its applications, relevant experimental protocols, and quantitative data to support its use in research and development.

Core Applications of p-Iodo-L-phenylalanine

The unique properties of the iodine atom in p-iodo-L-phenylalanine make it a versatile probe for a range of biophysical and structural studies.

X-ray Crystallography

A primary application of incorporating p-iodo-L-phenylalanine is in X-ray crystallography to solve the phase problem. The iodine atom is an effective anomalous scatterer, particularly with in-house X-ray sources using copper anodes. This facilitates Single-wavelength Anomalous Dispersion (SAD) phasing, a technique used to determine the three-dimensional structure of proteins.[1] The incorporation of iodine can significantly simplify the process of structure determination compared to traditional methods like selenomethionine (B1662878) labeling.

Spectroscopic Probing of Protein Structure and Interactions

p-Iodo-L-phenylalanine also serves as a spectroscopic probe to investigate protein conformation and protein-protein interactions. Its presence can quench the intrinsic fluorescence of nearby tryptophan residues, and the degree of quenching can provide information about the proximity and orientation of the interacting residues. This approach is valuable for studying the binding interfaces of protein complexes.

Heavy Atom for Phasing in Structural Biology

The iodine atom in p-iodo-L-phenylalanine provides a strong anomalous signal that is useful for determining the phases in X-ray crystallography. This heavy atom can be incorporated at specific sites within a protein, aiding in the solution of its crystal structure.

Quantitative Data on p-Iodo-L-phenylalanine Incorporation and Properties

The efficiency of p-iodo-L-phenylalanine incorporation and its impact on protein properties are critical considerations for experimental design. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Reference Protein | Method | Citation |

| Incorporation Efficiency | 55% | Green Fluorescent Protein (GFP) | Cell-free expression | [2] |

| High | Ras protein | Cell-free translation | [3] | |

| Protein Yield | >500 µg/mL | Green Fluorescent Protein (GFP) | Cell-free expression | [2] |

| 3.1 mg/L | sfGFP-DOPA | In vivo (E. coli) | [4] | |

| Anomalous Scattering Signal (f") | 6.8 electrons | N/A | X-ray diffraction at 1.54 Å | [5] |

Table 1: Incorporation Efficiency and Yield of Proteins Containing p-Iodo-L-phenylalanine.

| Property | Description | Application | Citation |

| Fluorescence Quenching | Efficiently quenches tryptophan fluorescence upon close proximity. | Studying protein-protein interactions and conformational changes. | |

| Anomalous Dispersion | Strong anomalous signal from the iodine atom. | SAD phasing in X-ray crystallography. | [1][5] |

| Minimal Perturbation | Incorporation often does not significantly alter protein structure. | High-fidelity structural and functional studies. | [1] |

Table 2: Key Biophysical Properties of p-Iodo-L-phenylalanine.

Experimental Protocols

The successful incorporation of p-iodo-L-phenylalanine requires robust experimental protocols. This section details the key methodologies.

Site-Directed Mutagenesis to Introduce an Amber Codon

The site-specific incorporation of p-iodo-L-phenylalanine is achieved by introducing a unique codon at the desired position in the gene of interest, typically the amber stop codon (TAG).

Protocol:

-

Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation (e.g., changing a phenylalanine codon TTC to a TAG codon). The mutation should be in the center of the primers with 10-15 bases of complementary sequence on each side. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.

-

PCR Amplification:

-

Set up a 50 µL PCR reaction containing:

-

5-50 ng of template plasmid DNA

-

125 ng of each forward and reverse primer

-

1 µL of dNTP mix

-

5 µL of 10x reaction buffer

-

1 µL of high-fidelity DNA polymerase (e.g., PfuTurbo)

-

ddH₂O to 50 µL

-

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 95°C for 1 minute.

-

18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, and 68°C for 1 minute/kb of plasmid length.

-

Final extension: 68°C for 7 minutes.

-

-

-

Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells and select for colonies on appropriate antibiotic-containing media.

-

Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

In Vivo Incorporation of p-Iodo-L-phenylalanine in E. coli

This protocol describes the expression of a protein containing p-iodo-L-phenylalanine in E. coli using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid containing the gene of interest with an in-frame amber (TAG) codon.

-

A compatible plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA specific for p-iodo-L-phenylalanine (e.g., pEVOL-pIPF).

-

Luria-Bertani (LB) or 2xYT media.

-

Appropriate antibiotics.

-

p-Iodo-L-phenylalanine.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.

Protocol:

-

Co-transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the pEVOL-pIPF plasmid. Plate on LB agar (B569324) with the appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB media with antibiotics and grow overnight at 37°C.

-

Expression Culture: Dilute the overnight culture 1:100 into a larger volume of 2xYT media containing antibiotics. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Add p-iodo-L-phenylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG (final concentration ~1 mM) and L-arabinose (final concentration ~0.02%).

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 20-30°C) for 12-16 hours.

-

Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.

-

Protein Purification: Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

Verification: Confirm the incorporation of p-iodo-L-phenylalanine by mass spectrometry.

Cell-Free Protein Synthesis (CFPS) for p-Iodo-L-phenylalanine Incorporation

CFPS offers an alternative to in vivo expression and can be advantageous for toxic proteins or for rapid screening.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the components of a commercial E. coli S30 cell-free expression kit according to the manufacturer's instructions.

-

Add Custom Components: To the reaction mixture, add:

-

Plasmid or linear DNA template encoding the gene of interest with a TAG codon (typically 5-10 ng/µL).

-

p-Iodo-L-phenylalanine to a final concentration of 1-2 mM.

-

The purified orthogonal aminoacyl-tRNA synthetase for p-iodo-L-phenylalanine.

-

The corresponding suppressor tRNA.

-

-

Incubation: Incubate the reaction at 30-37°C for 2-4 hours.

-

Analysis: Analyze the protein expression by SDS-PAGE and confirm incorporation by mass spectrometry.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and the logic behind experimental choices are crucial for understanding and implementing these advanced techniques.

General Workflow for Unnatural Amino Acid Mutagenesis

The following diagram illustrates the overall process of incorporating p-iodo-L-phenylalanine into a target protein.

Caption: General workflow for site-specific incorporation of p-Iodo-L-phenylalanine.

Logic for Selecting p-Iodo-L-phenylalanine as a Probe

The choice of an unnatural amino acid is dictated by the specific research question. This diagram outlines the decision-making process that leads to the selection of p-iodo-L-phenylalanine.

References

- 1. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minimalist IR and Fluorescence Probes of Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Iodinated Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of iodinated amino acids, covering their fundamental biochemistry, synthesis, and diverse applications in research and drug development. It is designed to be a practical resource, offering detailed experimental protocols and quantitative data to support laboratory work and advance scientific discovery.

Core Concepts: The Central Role of Iodinated Amino Acids in Thyroid Biology

Iodinated amino acids are fundamental to vertebrate life, primarily serving as the building blocks for thyroid hormones. The thyroid gland actively takes up iodide from the bloodstream and incorporates it into tyrosine residues within the thyroglobulin protein.[1] This process, known as iodination, is catalyzed by the enzyme thyroid peroxidase and results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT).[2] These iodinated tyrosine precursors are then coupled to form the thyroid hormones: thyroxine (T4), which contains four iodine atoms, and triiodothyronine (T3), which has three.[2] T3 is the more biologically active form of the hormone, and the conversion of T4 to T3 in peripheral tissues, catalyzed by deiodinase enzymes, is a critical regulatory step in thyroid hormone signaling.[3]

Data Presentation: Quantitative Properties of Iodinated Amino Acids

Quantitative understanding of the interactions and kinetics of iodinated amino acids is crucial for experimental design and data interpretation. The following tables summarize key quantitative data from the literature.

| Ligand | Thyroid Hormone Receptor (TR) Isoform | Binding Affinity (Kd) | Relative Binding Affinity vs. T3 |

| L-Triiodothyronine (T3) | Mixed nuclear receptors | ~ 0.2 nM | - |

| L-Thyroxine (T4) | Mixed nuclear receptors | ~ 2.0 nM | ~10-fold lower than T3 |

| 3,5-Diiodothyronine (3,5-T2) | TRβ1 | Not explicitly quantified, but substantially lower than T3 | Up to 500-fold less potent in displacing [125I]-T3 than T3 (for the 3,5-T2 isomer) |

| 3,3'-Diiodothyronine (3,3'-T2) | TRβ1 | Not explicitly quantified, but substantially lower than T3 | - |

Table 1: Comparative Binding Affinity of Thyroid Hormones to Nuclear Thyroid Hormone Receptors. Data is derived from in vitro studies, primarily using liver nuclear extracts, and represents a general affinity to a mix of TR isoforms.

| Enzyme | Substrate | Apparent Michaelis Constant (Km) | Maximum Velocity (Vmax) |

| Iodothyronine 5'-deiodinase (Type I) | Reverse T3 (rT3) | 2.5 nM | 16 pmol/mg protein/h |

| Thyroxine (T4) | 0.63 nM | 0.58 pmol/mg protein/h | |

| Iodothyronine 5'-deiodinase (Type I) | Thyroxine (T4) | ~3 µM | 63 pmol of T3/min/mg of protein (at pH 6.5) |

| Reverse T3 (rT3) | 0.035 µM | 829 pmol of 3,3'-T2/min/mg of protein (at pH 8.0) |

Table 2: Kinetic Parameters of Iodothyronine Deiodinases. Kinetic parameters can vary depending on the tissue source, pH, and assay conditions.[4][5]

| Radioiodination Method | Oxidizing Agent | Typical Radiochemical Yield (RCY) | Notes |

| Direct Electrophilic Iodination | Chloramine-T | 70-95% | Can be harsh and may lead to oxidation of sensitive residues. |

| Iodogen | >90% | Milder than Chloramine-T, often resulting in less damage to peptides. | |

| N-bromosuccinimide (NBS) | ~84% | Effective for direct radioiodination. | |

| Indirect via Prosthetic Group | N-succinimidyl-4-[125I]iodobenzoate ([125I]SIB) | 59-70% | Allows for labeling of peptides without accessible tyrosine or histidine residues. |

| Isotope Exchange | [125I]ICl | High | Protects the protein from potential damage by other oxidizing agents. |

Table 3: Comparison of Common Radioiodination Methods for Peptides. RCY can be highly dependent on the specific peptide, reaction conditions, and purification methods.[5][6][7][8]

Signaling Pathways

The biological effects of iodinated amino acids are primarily mediated through the thyroid hormone signaling pathway. However, evidence for non-thyroidal signaling is also emerging.

Thyroid Hormone Synthesis and Secretion Pathway

The synthesis and release of thyroid hormones are tightly regulated by the hypothalamic-pituitary-thyroid (HPT) axis.

Caption: Regulation of thyroid hormone synthesis and secretion by the HPT axis.

Cellular Thyroid Hormone Signaling Pathway

Once in the bloodstream, thyroid hormones are transported into target cells where they exert their effects primarily through nuclear receptors.

Caption: Genomic signaling pathway of thyroid hormones in a target cell.

Non-Thyroidal Signaling of Iodinated Amino Acids

Emerging research suggests that iodinated amino acids may have biological roles outside of the classical thyroid hormone axis.

Caption: Potential non-thyroidal signaling roles of iodinated amino acids.

Experimental Protocols

This section provides detailed methodologies for key experiments involving iodinated amino acids.

Radioiodination of Peptides using the Iodogen Method

This protocol describes a common method for labeling peptides containing tyrosine residues with radioactive iodine.

Materials:

-

Peptide solution (1 mg/mL in 0.1 M phosphate (B84403) buffer, pH 7.4)

-

Iodogen-coated tubes (100 µg Iodogen per tube)

-

Na[¹²⁵I] solution (carrier-free, in 0.1 M NaOH)

-

0.1 M Phosphate buffer, pH 7.4

-

Sodium metabisulfite (B1197395) solution (1 mg/mL in phosphate buffer)

-

Sephadex G-10 or equivalent size-exclusion chromatography column

-

Bovine serum albumin (BSA) solution (1% in phosphate buffer) for column pre-treatment

Procedure:

-

Equilibrate the Sephadex G-10 column with 0.1 M phosphate buffer, pH 7.4. To minimize non-specific binding, pre-treat the column by passing 1 mL of 1% BSA solution through it, followed by extensive washing with the phosphate buffer.

-

To an Iodogen-coated tube, add 50 µL of 0.1 M phosphate buffer, pH 7.4.

-

Add 1-5 µL of Na[¹²⁵I] solution (e.g., 0.1-0.5 mCi) to the Iodogen tube and mix gently. Allow the oxidation to proceed for 5 minutes at room temperature.

-

Add 10 µL of the peptide solution (10 µg) to the Iodogen tube containing the activated radioiodine.

-

Incubate the reaction mixture for 10-15 minutes at room temperature with occasional gentle mixing.

-

Quench the reaction by adding 100 µL of the sodium metabisulfite solution.

-

Load the entire reaction mixture onto the pre-equilibrated Sephadex G-10 column.

-

Elute the column with 0.1 M phosphate buffer, pH 7.4, and collect 0.5 mL fractions.

-

The radioiodinated peptide will elute in the void volume (typically fractions 3-5), while the unincorporated [¹²⁵I]iodide will be retained and elute later.

-

Measure the radioactivity of each fraction using a gamma counter to determine the elution profile and calculate the radiochemical yield.

-

Pool the fractions containing the purified radioiodinated peptide.

-

The radiochemical purity can be further assessed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In Vitro Deiodinase Activity Assay using the Sandell-Kolthoff Reaction

This non-radioactive method measures the iodide released from the deiodination of an iodothyronine substrate.[4][9][10][11][12]

Materials:

-

Tissue homogenate or microsomal fraction (e.g., from liver or kidney) as the enzyme source.

-

Phosphate buffer (100 mM, pH 7.2) containing 1 mM EDTA.

-

Dithiothreitol (DTT) solution (20 mM).

-

Substrate solution (e.g., 1 µM reverse T3 for Type 1 deiodinase) in buffer.

-

Propylthiouracil (PTU) solution (100 mM) as an inhibitor for control reactions.

-

Arsenious acid solution: 0.1 M NaAsO₂ in 0.5 M H₂SO₄.

-

Ceric ammonium (B1175870) sulfate (B86663) solution: 10 mM (NH₄)₄Ce(SO₄)₄ in 3.5 M H₂SO₄.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Prepare the reaction mixture in a 96-well plate. For each sample, add:

-

50 µL of tissue homogenate (protein concentration adjusted appropriately).

-

50 µL of phosphate buffer.

-

25 µL of DTT solution.

-

-

For control wells (to measure non-enzymatic deiodination), add 5 µL of PTU solution. For test wells, add 5 µL of buffer.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 50 µL of ice-cold 10% trichloroacetic acid (TCA).

-

Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer 100 µL of the supernatant from each well to a new 96-well plate.

-

To each well of the new plate, add 50 µL of the arsenious acid solution.

-

Add 50 µL of the ceric ammonium sulfate solution to initiate the Sandell-Kolthoff reaction. The yellow color of the ceric ions will begin to fade as it is reduced in the presence of iodide.

-

Immediately measure the absorbance at 405 nm and then again after a fixed time interval (e.g., 15 minutes).

-

The change in absorbance is proportional to the amount of iodide released. A standard curve of known iodide concentrations should be run in parallel to quantify the results.

-

Calculate the deiodinase activity as the amount of iodide released per unit time per milligram of protein, subtracting the values from the PTU-inhibited controls.

Cellular Uptake Assay of Radioiodinated Amino Acids

This protocol outlines a method to measure the uptake of a radioiodinated amino acid into cultured cells.[13][14][15][16][17]

Materials:

-

Cultured cells (adherent or suspension).

-

Cell culture medium.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Radioiodinated amino acid (e.g., [¹²⁵I]T3).

-

Unlabeled amino acid for competition studies.

-

24-well or 96-well cell culture plates.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Seed adherent cells in 24-well plates and allow them to attach and grow to a desired confluency. For suspension cells, they can be used directly.

-

On the day of the experiment, wash the cells twice with pre-warmed HBSS to remove any residual medium.

-

Add 450 µL of pre-warmed HBSS to each well.

-

For competition experiments, add 50 µL of a high concentration of the corresponding unlabeled amino acid to the appropriate wells. For total uptake, add 50 µL of HBSS.

-

Initiate the uptake by adding 50 µL of the radioiodinated amino acid solution (at the desired final concentration) to each well.

-

Incubate the plate at 37°C for a specified time course (e.g., 1, 5, 15, 30 minutes).

-

To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold HBSS.

-

Lyse the cells by adding 500 µL of 0.1 M NaOH with 1% SDS to each well and incubating for at least 30 minutes at room temperature.

-

Transfer the cell lysate from each well to a scintillation vial.

-

Add 4 mL of scintillation fluid to each vial and mix thoroughly.

-

Measure the radioactivity in each vial using a scintillation counter.

-

In parallel, determine the protein concentration of the cell lysates from a duplicate plate to normalize the uptake data (e.g., cpm/µg protein).

-

Specific uptake can be calculated by subtracting the uptake in the presence of excess unlabeled amino acid (non-specific uptake) from the total uptake.

Applications in Drug Development

Iodinated amino acids and their derivatives are valuable tools in various stages of drug discovery and development.

-

High-Throughput Screening (HTS): Radioiodinated ligands are frequently used in HTS assays to identify compounds that bind to a specific target receptor.[18][19][20][21] For example, a competitive binding assay can be established where a library of compounds is screened for their ability to displace a radioiodinated amino acid or peptide from its receptor. This allows for the rapid identification of potential lead compounds.

-